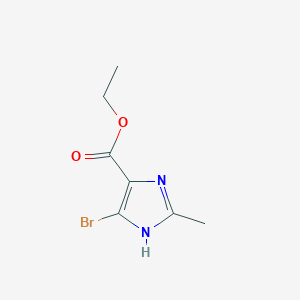

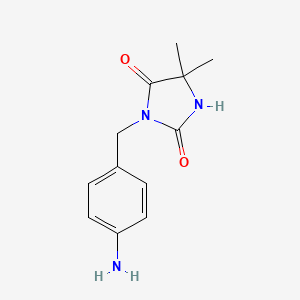

![molecular formula C16H18N2O3S B2497798 3,4-dimethoxy-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide CAS No. 302938-96-1](/img/structure/B2497798.png)

3,4-dimethoxy-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is part of a broader class of benzamide derivatives, which have been extensively studied for their diverse chemical reactions, synthesis methods, and potential applications in various fields such as materials science and pharmacology. These compounds often feature complex molecular structures with multiple functional groups, enabling a range of chemical properties and activities.

Synthesis Analysis

Synthesis of similar benzamide derivatives involves multi-step chemical reactions, starting from basic aromatic compounds and incorporating specific functional groups through reactions such as condensation, etherification, and cyclization. The synthesis process is carefully designed to introduce the desired functional groups, such as dimethoxy and thiazolyl moieties, at specific positions on the benzene ring to achieve the targeted compound structure.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by X-ray crystallography, which reveals the spatial arrangement of atoms and the conformation of the molecule. These compounds often exhibit a planar structure with the benzene ring, while the attached functional groups influence the overall molecular geometry and the potential for supramolecular interactions through hydrogen bonding and π-π stacking.

Chemical Reactions and Properties

Benzamide derivatives undergo various chemical reactions, including nucleophilic substitution and hydrolysis, influenced by the presence of electron-donating and electron-withdrawing groups. These reactions are fundamental to modifying the chemical structure for specific applications or further chemical studies.

Physical Properties Analysis

The physical properties, such as melting point, solubility, and crystallinity, are crucial for understanding the behavior of these compounds under different conditions. These properties are determined by the molecular structure and the nature of functional groups present in the compound.

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and acidity or basicity, are influenced by the molecular structure of benzamide derivatives. The presence of dimethoxy and thiazolyl groups affects the electron density on the molecule, thereby influencing its chemical behavior in reactions.

For detailed research and references on similar compounds, the following sources provide extensive information:

Applications De Recherche Scientifique

Antibacterial and Antimicrobial Agents

Research on related compounds to 3,4-dimethoxy-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide has shown promising antibacterial and antimicrobial properties. For instance, analogs designed and synthesized with the benzo[d]thiazol-2-yl moiety have displayed significant antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These compounds were tested for their cytotoxic activity against mammalian Vero cell lines, indicating their potential for non-cytotoxic concentrations in antimicrobial applications. The study emphasizes the importance of structural design and quantitative structure–activity relationships (QSAR) in developing novel antibacterial agents (Palkar et al., 2017).

Antioxidant and Anticancer Properties

Further research into benzamide derivatives, including those with dimethoxy substituents, has unveiled their potential as antioxidants and anticancer agents. A series of novel benzamide compounds synthesized from 2,3-dimethoxybenzoic acid demonstrated effective total antioxidant, free radical scavenging, and metal chelating activities. Additionally, some of these compounds exhibited in vitro growth inhibitory activity against various bacteria, highlighting their diverse potential in pharmaceutical applications (Yakan et al., 2020).

Chemical Synthesis and Characterization

The synthetic versatility of compounds structurally similar to this compound allows for a wide range of chemical transformations, contributing to various fields of chemistry and material science. For example, microwave-assisted synthesis techniques have been employed to create benzamide derivatives with thiadiazole scaffolds, showing promise in anticancer evaluations against human cancer cell lines. This approach underscores the efficiency of modern synthetic methods in generating biologically active compounds with potential therapeutic applications (Tiwari et al., 2017).

Novel Reagents and Synthetic Methods

Innovative synthetic methods involving 3,4-dimethoxybenzamide derivatives have been developed, demonstrating the compound's utility in organic synthesis. For instance, the use of tribromo phloroglucinol as a novel reagent for the conversion of benzothioamides to the corresponding 1,2,4-thiadiazoles showcases the chemical's role in facilitating efficient and high-yield transformations, contributing to the advancement of synthetic methodologies (Zali-Boeini & Mansouri, 2015).

Mécanisme D'action

Orientations Futures

The future directions for “3,4-dimethoxy-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide” involve further optimization to develop new chemopreventive and chemotherapeutic agents against colorectal cancer cell lines . The high binding energy for the compound suggests its further structure optimization and the need for in-depth studies as a possible inhibitor .

Propriétés

IUPAC Name |

3,4-dimethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3S/c1-20-12-8-7-10(9-13(12)21-2)15(19)18-16-17-11-5-3-4-6-14(11)22-16/h7-9H,3-6H2,1-2H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHMLKNCCBHBCAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=NC3=C(S2)CCCC3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

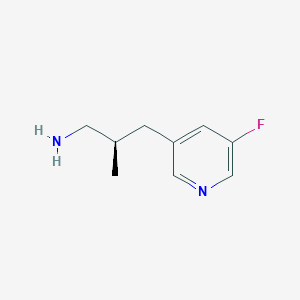

![(6,7-dihydro-5H-cyclopenta[c]pyridin-4-yl)methanamine](/img/structure/B2497716.png)

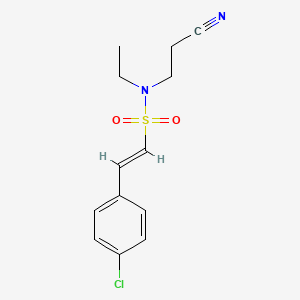

![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2497725.png)

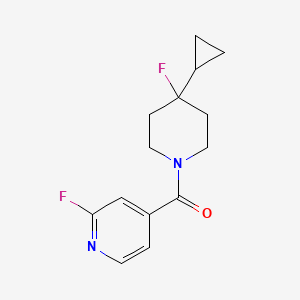

![1-(Chloromethyl)-3-[2-(2-methoxyethoxy)ethyl]bicyclo[1.1.1]pentane](/img/structure/B2497728.png)

![5-{[(2-chloro-1,3-thiazol-4-yl)methyl]sulfanyl}-3-isopropyl-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2497730.png)

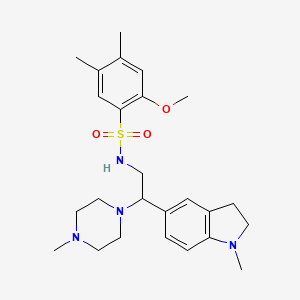

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-isopropylphenyl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2497734.png)

![3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-amine](/img/structure/B2497735.png)

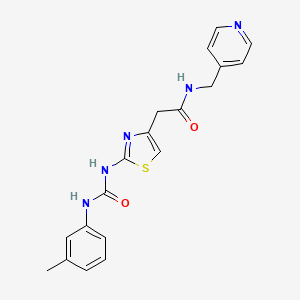

![N-(4-fluorophenyl)-2-((8-oxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)thio)acetamide](/img/structure/B2497738.png)